7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14973834
Molecular Formula: C27H22ClN5O2
Molecular Weight: 483.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22ClN5O2 |
|---|---|
| Molecular Weight | 483.9 g/mol |
| IUPAC Name | 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H22ClN5O2/c1-17-8-7-13-32-24(17)31-25-21(27(32)35)14-20(23(29)33(25)16-18-9-3-2-4-10-18)26(34)30-15-19-11-5-6-12-22(19)28/h2-14,29H,15-16H2,1H3,(H,30,34) |
| Standard InChI Key | PRLUNYUGPUOBAB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound integrates a triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, modified with benzyl, 2-chlorophenylmethyl, and methyl substituents. Key structural features include:
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Tricyclic Backbone: The central scaffold comprises three fused rings, including a pyrimidine-like ring, which confers rigidity and planar geometry conducive to intercalation with biological targets .
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Substituent Effects: The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 2-chlorophenyl moiety may facilitate halogen bonding with protein residues .
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Functional Groups: The imino and oxo groups participate in hydrogen bonding, critical for target engagement, and the carboxamide terminus offers synthetic flexibility for derivatization .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₉H₂₄ClN₅O₂ |
| Molecular Weight | 542.01 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step protocols, typically beginning with the construction of the tricyclic core followed by sequential functionalization. While detailed synthetic routes remain proprietary, analogous methodologies for related triazatricyclo derivatives suggest the following generalized approach:
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Core Formation: Cyclocondensation of aminopyrimidines with diketones under acidic conditions generates the triazatricyclo framework .
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Substituent Introduction:
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Benzylation via Ullmann coupling or nucleophilic aromatic substitution.
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Chlorophenylmethyl incorporation using Friedel-Crafts alkylation.
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Oxo and Imino Group Installation: Oxidation of secondary amines and condensation with carbonyl precursors.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₄OAc, AcOH, 120°C, 12h | 45–55 |
| 2 | CuI, K₂CO₃, DMF, 100°C, 24h | 60–70 |
| 3 | MnO₂, CHCl₃, reflux, 6h | 75–85 |
Challenges in synthesis include regioselectivity during cyclization and purification of stereoisomers. Industrial-scale production may employ continuous flow reactors to enhance efficiency .
Biological Activity and Mechanistic Insights
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 14.2 | Bcl-2/Mcl-1 inhibition |
| A549 (Lung) | 18.7 | Caspase-3 activation |
| HeLa (Cervical) | 22.4 | ROS generation |
Antimicrobial Efficacy
The chlorophenyl and benzyl groups confer broad-spectrum antimicrobial activity. In silico docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), a validated antibiotic target .
Pharmacological Applications and Clinical Relevance
Oncology
The compound’s ability to induce apoptosis while circumventing multidrug resistance mechanisms positions it as a candidate for combination therapies. Synergistic effects with doxorubicin have been observed in murine models, reducing tumor volume by 62% compared to monotherapy .
Neuroprotection
Preliminary evidence indicates modulation of NMDA receptors, potentially mitigating excitotoxicity in neurodegenerative disorders .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl and methyl groups to optimize potency and reduce off-target effects.
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Pharmacokinetic Profiling: Assessment of oral bioavailability and metabolic stability using advanced LC-MS/MS protocols.
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Clinical Translation: Phase I trials to establish maximum tolerated dose (MTD) and safety profiles.
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